molecular formula C19H19BrN2O3S B2589804 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole CAS No. 851800-56-1

2-{[(4-bromophenyl)methyl]sulfanyl}-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2589804
CAS No.: 851800-56-1
M. Wt: 435.34
InChI Key: FTOWJEFQENJINX-UHFFFAOYSA-N
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Description

2-{[(4-bromophenyl)methyl]sulfanyl}-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole typically involves multiple steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by reduction of the corresponding ketone . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert ketones to alcohols.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{[(4-bromophenyl)methyl]sulfanyl}-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The bromophenyl and dimethoxybenzoyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors.

Comparison with Similar Compounds

Similar compounds include other imidazole derivatives such as:

These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical and biological properties

Properties

IUPAC Name

[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,5-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O3S/c1-24-16-9-14(10-17(11-16)25-2)18(23)22-8-7-21-19(22)26-12-13-3-5-15(20)6-4-13/h3-6,9-11H,7-8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTOWJEFQENJINX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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